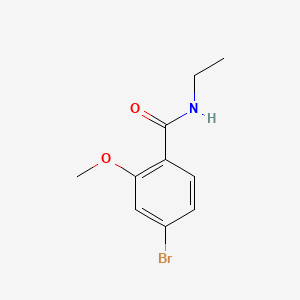

4-Bromo-N-ethyl-2-methoxybenzamide

描述

Structure

2D Structure

属性

IUPAC Name |

4-bromo-N-ethyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGNTNGOHSQCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681840 | |

| Record name | 4-Bromo-N-ethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-19-2 | |

| Record name | 4-Bromo-N-ethyl-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 4 Bromo N Ethyl 2 Methoxybenzamide

Established Synthetic Pathways for Benzamide (B126) Scaffold Construction

The formation of the benzamide core is a critical step in the synthesis of 4-Bromo-N-ethyl-2-methoxybenzamide. This transformation primarily involves the creation of an amide linkage between a carboxylic acid derivative and an amine.

Amide Bond Formation Strategies: Coupling of 4-Bromo-2-methoxybenzoic Acid Derivatives with Ethylamine (B1201723)

A widely used and effective method for synthesizing N-ethyl-2-methoxybenzamide derivatives is the direct coupling of a 2-methoxybenzoic acid derivative with ethylamine. evitachem.com This reaction is typically facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by ethylamine. evitachem.com

Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). evitachem.com These are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and yield. evitachem.com The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being preferred to avoid side reactions. evitachem.com The reaction is generally carried out at room temperature or slightly elevated temperatures to achieve high yields, often exceeding 85%. evitachem.com

| Coupling Agent | Additive | Typical Solvent | Advantage |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) | Water-soluble byproducts, simplifying purification. evitachem.com |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Tetrahydrofuran (THF) | Effective coupling agent. evitachem.com |

Utilization of Acyl Halides in Benzamide Synthesis

An alternative, often more reactive, pathway to benzamide synthesis involves the use of acyl halides, such as 2-bromo-5-ethoxy-4-methoxybenzoyl chloride. This method begins with the conversion of the corresponding carboxylic acid to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an amine to form the amide bond. This reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. Solvents like dichloromethane or toluene (B28343) are commonly used, and the reaction is often carried out at temperatures between 0 and 25°C, with reported yields in the range of 85-92% for similar benzamide syntheses.

Regioselective Bromination Strategies for Methoxy-Substituted Aromatic Systems

The introduction of a bromine atom at a specific position on the methoxy-substituted aromatic ring is a critical step that dictates the final structure of the target molecule. The directing effects of the substituents on the ring play a crucial role in the outcome of the bromination reaction.

Para-Selective Bromination of Methoxy-Aniline Precursors

The methoxy (B1213986) group is a strong activating group that directs incoming electrophiles to the ortho and para positions. msu.edu Similarly, an amino group is also an ortho, para-director. allen.in When both are present on an aromatic ring, their combined influence and steric factors determine the site of bromination. For instance, in the bromination of anisole (B1667542) (methoxybenzene), the major product is the para-bromo isomer. msu.edu

Various brominating agents can be employed, including molecular bromine (Br₂), N-bromosuccinimide (NBS), or systems like potassium bromide (KBr) with an oxidant like Oxone®. nih.govmdma.ch The use of milder reagents like NBS can offer greater selectivity. nih.gov For example, a regioselective bromination of a methoxy-aniline derivative using NBS and fluoroboric acid in acetonitrile (B52724) at -30°C resulted in a 97% yield of the 4-bromo-2-methoxyaniline, effectively preventing di-substitution.

Role of Lewis Acid Catalysts (e.g., FeBr₃) in Bromination Selectivity

Despite this, Lewis acids can be beneficial in controlling selectivity under specific conditions. For instance, the bromination of certain aromatic compounds can be achieved with high regioselectivity in the presence of catalysts like silica (B1680970) gel. The choice of catalyst and reaction conditions must be carefully optimized for each specific substrate. wku.edu

Influence of Reaction Temperature on Regioisomeric Purity

Reaction temperature is a critical factor in controlling the regioselectivity of bromination. nih.govresearchgate.net Lowering the reaction temperature generally favors the formation of the thermodynamically more stable isomer, which is often the para-substituted product due to reduced steric hindrance. nih.gov

For example, the electrophilic aromatic bromination of certain activated systems at the lowest effective temperature has been shown to yield exclusively the para isomer. nih.gov As the temperature is increased, more collisions become effective, including those at the more sterically hindered ortho position, which can lead to the formation of the ortho isomer. nih.gov In one reported case, performing a bromination at -30°C was key to achieving high para-selectivity. mdma.ch

| Factor | Effect on Regioselectivity | Example |

| Directing Group | Methoxy and amino groups are ortho, para-directing. msu.eduallen.in | Bromination of anisole yields predominantly the para-isomer. msu.edu |

| Steric Hindrance | Favors substitution at the less hindered para-position. nih.gov | Increased para-selectivity at lower temperatures. nih.gov |

| Brominating Agent | Milder agents can offer higher selectivity. nih.gov | NBS can be more selective than Br₂. nih.gov |

| Lewis Acid Catalyst | May not be necessary for highly activated rings and can sometimes decrease selectivity. pearson.comwku.edu | Bromination of anisole proceeds without a Lewis acid. pearson.com |

| Temperature | Lower temperatures generally favor para-substitution. nih.gov | High para-selectivity achieved at -30°C. mdma.ch |

Advanced Synthetic Techniques and Process Intensification

The synthesis of complex benzamides is increasingly benefiting from advanced chemical technologies that offer significant advantages over traditional batch processing. These methods aim for greater efficiency, scalability, safety, and control.

For a multi-step synthesis that could lead to this compound, a continuous flow approach would allow for the integration of reaction and purification steps, creating a more streamlined and automated process. For instance, the Buchwald-Hartwig amination, a common method for forming the C-N bond in such amides, has been successfully adapted to continuous flow systems for the synthesis of related pyridyl benzamides. researchgate.net The use of packed-bed reactors with solid-supported catalysts or reagents can further simplify the process by eliminating the need for downstream separation of the catalyst. researchgate.net

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for a Key Amidation Step

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Superior due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and static mixers |

| Safety | Large volumes of reagents pose higher risk | Small reactor volumes minimize risk of thermal runaway |

| Scalability | Requires larger reactors; "scaling-up" | Achieved by extending run time; "scaling-out" |

| Reproducibility | Can vary between batches | High consistency and reproducibility researchgate.net |

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, recognized for its ability to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. derpharmachemica.comat.ua This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and accelerated reaction kinetics. derpharmachemica.com

In the context of benzamide chemistry, microwave heating has been shown to be highly effective. For example, in the synthesis of 4-phenyl-1,8-naphthalimide, the initial imidation step using conventional heating required 24 hours to achieve a 22% yield. mdpi.com In contrast, the same reaction performed under microwave irradiation was completed in just 20 minutes and produced a 54% yield. mdpi.com Such enhancements are applicable to the synthesis of this compound, particularly for the crucial amide bond formation step between a 4-bromo-2-methoxybenzoic acid derivative and ethylamine. Furthermore, microwave-assisted Suzuki coupling reactions are employed to construct complex benzamides, suggesting its utility in forming the core structure or introducing substituents. smolecule.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidation of 4-Bromo-1,8-naphthalic Anhydride

| Method | Reagents | Time | Temperature | Yield | Reference |

| Conventional | NH₄⁺CH₃COO¯, Acetic Acid | 24 h | Reflux | 22% | mdpi.com |

| Microwave | NH₄⁺CH₃COO¯, Acetic Acid | 20 min | 60 °C | 54% | mdpi.com |

Optimization of Reaction Conditions and Yield Enhancement for this compound

Achieving a high yield of a target compound with minimal impurities is paramount in chemical synthesis. This requires meticulous optimization of various reaction parameters, from the choice of solvent to the specific reagents and catalysts used.

The choice of solvent is a critical factor that can profoundly influence the outcome of a chemical reaction. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates can affect reaction rates and equilibrium positions, directly impacting the product yield. In the palladium-catalyzed synthesis of related N-substituted amides, dioxane has been identified as a crucial solvent for achieving high yields in C-N bond formation reactions. beilstein-journals.org

Optimization studies for the synthesis of complex heterocyclic benzamides have demonstrated the dramatic effect of solvent selection. In one such study, a reaction yielded 64% of the product in acetonitrile (MeCN), but the yield dropped to 34% in dichloromethane (CH₂Cl₂) and rose to 68% in toluene (PhMe). rsc.org This highlights that no single solvent is universally optimal and that empirical screening is essential for maximizing yield.

Table 3: Effect of Solvent on the Yield of a Benzamide-Related Synthesis

| Entry | Solvent | Yield (%) | Reference |

| 1 | MeCN | 64 | rsc.org |

| 2 | CH₂Cl₂ | 34 | rsc.org |

| 3 | Et₂O | 56 | rsc.org |

| 4 | PhMe | 68 | rsc.org |

| 5 | Xylene | 56 | rsc.org |

| 6 | PhCl | 27 | rsc.org |

| 7 | PhCF₃ | 32 | rsc.org |

Data adapted from an optimization study of a related heterocyclic synthesis. rsc.org

The formation of byproducts is a common challenge in multi-step organic synthesis. For a molecule like this compound, potential side reactions could include the formation of regioisomers during the bromination step or dehalogenation during subsequent reactions.

One key strategy to ensure high regioselectivity is the use of appropriate protecting groups. For instance, in the synthesis of a related dimethoxybenzamide, protecting a 3,5-dimethoxyaniline (B133145) precursor with a trifluoroacetyl group was found to direct subsequent bromination preferentially to the desired 2-position, minimizing the formation of other isomers. google.com

In cross-coupling reactions, such as the palladium-catalyzed amidation, the choice of ligand and base is critical for minimizing side reactions. The use of a bulky ligand like Xantphos in combination with a base such as cesium carbonate (Cs₂CO₃) has been shown to be effective, as Cs₂CO₃ is well-tolerated by sensitive functional groups like methoxy ethers. beilstein-journals.org The screening of different ligands and catalysts is essential, as suboptimal choices can lead to poor yields or the formation of undesired products. beilstein-journals.org Following the reaction, purification techniques such as flash chromatography are typically employed to remove any remaining impurities and isolate the high-purity target compound. rsc.orgsnmjournals.org

Chemical Reactivity and Derivatization Strategies of 4 Bromo N Ethyl 2 Methoxybenzamide

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The carbon-bromine bond at the 4-position of the aromatic ring is a key site for functionalization, enabling the introduction of a wide array of substituents through nucleophilic substitution reactions.

The bromine atom on the 4-Bromo-N-ethyl-2-methoxybenzamide can be displaced by a range of nucleophiles. Under appropriate conditions, nucleophiles such as amines and thiols can substitute the bromine atom to yield various substituted benzamides. smolecule.com This reactivity allows for the synthesis of molecules with diverse properties by incorporating nitrogen- and sulfur-containing moieties.

Furthermore, transition metal-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon and carbon-heteroatom bonds at this position. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling enable the substitution of bromine with aryl or heteroaryl groups from boronic acids. smolecule.comrsc.org Similarly, alkoxides, such as those used in Ullmann-type couplings, can be employed to introduce new ether linkages. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Reagent Example | Product Type |

| Amines | Alkylamine | 4-Alkylamino-N-ethyl-2-methoxybenzamide |

| Thiols | Thiophenol | 4-(Phenylthio)-N-ethyl-2-methoxybenzamide |

| Alkoxides | Sodium Methoxide | 4-Methoxy-N-ethyl-2-methoxybenzamide |

| Organoboron Reagents | Arylboronic Acid | 4-Aryl-N-ethyl-2-methoxybenzamide |

Mechanistic Considerations of Bromine Displacement in the Aromatic Ring

The displacement of the bromine atom is influenced by the electronic properties of the benzamide (B126) system. The bromine atom itself has a significant electron-withdrawing inductive effect, which modifies the electron density distribution around the aromatic ring and influences reactivity. The relative positioning of the ortho-methoxy group and the amide group is critical in defining the electronic environment and steric hindrance at the reaction site.

In transition metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle with a palladium or copper catalyst. For a Suzuki-Miyaura coupling, this cycle includes the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. rsc.org For substitutions with amines or thiols, the reaction may proceed via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing character of the substituents, or through metal-catalyzed processes like the Buchwald-Hartwig amination.

The functionalization of the carbon-bromine (C-Br) bond is a cornerstone strategy for creating a diverse library of benzamide analogues. Palladium-catalyzed Suzuki-Miyaura coupling is a prominent method used to introduce a variety of fluorinated (hetero)aryl groups, starting from the brominated benzamide core. rsc.org This approach demonstrates the power of C-X bond functionalization in systematically modifying the structure to explore structure-activity relationships.

Other cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents), represent alternative viable pathways for forming new carbon-carbon bonds, further expanding the range of accessible analogues. smolecule.com

Table 2: Synthesis of Benzamide Analogues via C-Br Functionalization

| Starting Material | Reaction Type | Reagent | Product Analogue |

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | N-ethyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide |

| This compound | Buchwald-Hartwig Amination | Aniline, Pd catalyst | 4-Anilino-N-ethyl-2-methoxybenzamide |

| This compound | Negishi Coupling | Ethylzinc chloride, Pd catalyst | 4-Ethyl-N-ethyl-2-methoxybenzamide |

Transformations Involving the Methoxy (B1213986) Group of this compound

The methoxy group at the 2-position offers another site for chemical modification, primarily through oxidation or demethylation reactions.

While the methoxy group itself is relatively stable, the electron-rich aromatic ring it is attached to can undergo oxidation. In related methoxybenzamide structures, oxidation reactions using potent agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of quinone derivatives. evitachem.com This transformation involves the conversion of the methoxy-substituted benzene (B151609) ring into a cyclohexadienedione structure. The characterization of such products would typically involve spectroscopic methods like NMR to confirm the loss of aromaticity and the appearance of signals corresponding to the quinone core, and mass spectrometry to verify the change in molecular weight.

The cleavage of the methyl-oxygen bond of the methoxy group is a key strategy for synthesizing 2-hydroxybenzamide derivatives. These phenolic compounds can serve as important intermediates or final products with distinct biological properties. Demethylation can be achieved under strong acidic or basic conditions. smolecule.com

A widely used and effective method for demethylating aryl methyl ethers is treatment with boron tribromide (BBr₃). epo.org This powerful Lewis acid readily cleaves the ether bond to yield the corresponding phenol (B47542) after workup. This reaction provides direct access to 4-Bromo-N-ethyl-2-hydroxybenzamide, a valuable analogue for further investigation.

Table 3: Demethylation of this compound

| Starting Material | Reagent | Product |

| This compound | Boron Tribromide (BBr₃) | 4-Bromo-N-ethyl-2-hydroxybenzamide |

| This compound | Strong Acid (e.g., HBr) | 4-Bromo-N-ethyl-2-hydroxybenzamide |

Reduction Reactions of the Amide Carbonyl Group

The reduction of the amide functionality in this compound to the corresponding amine, 4-bromo-N-ethyl-2-methoxybenzylamine, represents a significant synthetic transformation. This conversion requires reagents that can selectively reduce the carbonyl group without affecting the aromatic bromo and methoxy substituents.

The chemoselective reduction of an amide to an amine in the presence of other functional groups is a common challenge in organic synthesis. For a molecule like this compound, the ideal reducing agent should exhibit high selectivity for the amide carbonyl over the aryl bromide and ether functionalities. Borane (B79455) reagents are well-established for their ability to reduce amides to amines under relatively mild conditions. organic-chemistry.orgtuengr.com The mechanism of amide reduction by borane involves the coordination of the boron atom to the amide oxygen, followed by hydride transfer to the carbonyl carbon. Subsequent elimination of a borate (B1201080) species and further reduction of the resulting iminium intermediate yields the amine. tuengr.com

While specific studies on the chemoselective reduction of this compound are not extensively documented in publicly available literature, the general reactivity of borane reagents towards amides suggests that this transformation is feasible. The bromo and methoxy groups on the aromatic ring are generally stable to borane reduction conditions, allowing for the selective conversion of the amide to the amine.

The choice of reducing agent is critical for the controlled reduction of this compound. Several borane complexes are commonly employed for this purpose, each with its own advantages in terms of reactivity, selectivity, and ease of handling. organic-chemistry.org

Borane-tetrahydrofuran complex (BH₃·THF) is a widely used reagent for amide reductions. It is commercially available as a solution in THF and offers good selectivity for amides over many other functional groups. organic-chemistry.org

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) is another effective reagent, known for its higher stability compared to BH₃·THF. lookchem.com It is often used in situations where a more stable borane source is desired. lookchem.com The reaction typically involves refluxing the amide with an excess of the borane complex in an appropriate solvent like THF.

Other reducing agents, such as lithium aluminum hydride (LiAlH₄), are also capable of reducing amides but are generally more reactive and less chemoselective, potentially leading to the reduction of other functional groups present in the molecule. Therefore, for a substrate like this compound, borane-based reagents are the preferred choice for a controlled reduction to the corresponding amine.

Table 1: Reagents for the Controlled Reduction of Amides

| Reagent | General Applicability for Amide Reduction | Selectivity Considerations | Reference |

| Borane-tetrahydrofuran (BH₃·THF) | Widely used for the reduction of primary, secondary, and tertiary amides to amines. | Generally chemoselective for amides in the presence of esters, halides, and ethers. | organic-chemistry.org |

| Borane-dimethyl sulfide (BH₃·SMe₂) | A stable and effective alternative to BH₃·THF for amide reductions. | Similar selectivity profile to BH₃·THF, offering good functional group tolerance. | lookchem.com |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing amides and a wide range of other functional groups. | Less chemoselective; may also reduce aryl halides and other sensitive groups. | researchgate.net |

This compound as a Versatile Synthetic Intermediate

The presence of multiple reactive sites makes this compound a versatile building block for the synthesis of more complex molecules, particularly polycyclic and heterocyclic systems. The bromo substituent serves as a handle for cross-coupling reactions, while the amide and the substituted aromatic ring can participate in various cyclization strategies.

While direct examples of the use of this compound in the synthesis of polycyclic and heterocyclic systems are not prevalent in the literature, the reactivity of closely related bromo- and methoxy-substituted benzamides provides strong evidence for its potential in this area. For instance, N-methoxybenzamides have been utilized in rhodium(III)-catalyzed C-H activation and annulation reactions with diazo compounds to construct complex fused heterocyclic systems like indolo[2,3-c]isoquinolin-5-ones. researchgate.net Similarly, substituted benzamides are key components in the synthesis of various heterocyclic structures, including isoquinolones and isoindolinones, through transition-metal-catalyzed domino reactions. beilstein-journals.org

The bromo-substituent on the aromatic ring of this compound is particularly valuable for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 4-position, paving the way for the construction of diverse polycyclic frameworks.

Table 2: Representative Heterocyclic Systems Synthesized from Related Benzamide Derivatives

| Starting Benzamide Derivative | Reaction Type | Resulting Heterocyclic System | Reference |

| N-Methoxybenzamides | Rh(III)-catalyzed C-H activation/annulation | Indolo[2,3-c]isoquinolin-5-ones | researchgate.net |

| N-Methoxybenzamides | Ru(II)-catalyzed C-H olefination/tandem cyclization | 3-Methyleneisoindolin-1-ones | acs.org |

| 2-Halobenzoic acids (via in situ amide formation) | Ugi-4CR and Copper-catalyzed domino reaction | Isoquinolone-4-carboxylic acids | dergipark.org.tr |

| 2-Bromo-N-arylbenzamides | Sonogashira coupling/nucleophilic addition | 3-Methylene-2-arylisoindolin-1-ones | nih.gov |

Application in Tandem Reactions and Multi-Component Syntheses

The structural motifs present in this compound make it a promising candidate for tandem and multi-component reactions (MCRs), which are highly efficient strategies for building molecular complexity in a single step.

N-substituted benzamides are known to participate in a variety of tandem reactions. For example, rhodium(III)-catalyzed tandem oxidative olefination-Michael reactions between aryl carboxamides and alkenes have been developed to synthesize γ-lactams. acs.org The presence of the bromo-substituent in this compound could offer further opportunities for sequential reactions, where an initial C-H functionalization is followed by a cross-coupling reaction at the bromo-position.

Multi-component reactions often utilize building blocks with diverse functional groups. Bromo-substituted benzamides and their precursors have been employed in Ugi-type four-component reactions (Ugi-4CR) to generate complex acyclic intermediates that can then undergo post-transformation cyclizations to yield heterocyclic structures. dergipark.org.tr The combination of the bromo, methoxy, and N-ethylamide functionalities in this compound provides multiple points for diversification in MCRs, potentially leading to the rapid generation of libraries of complex molecules.

Table 3: Examples of Tandem and Multi-Component Reactions with Related Benzamide Derivatives

| Starting Material Type | Reaction Name/Type | Key Transformation | Resulting Product Class | Reference |

| Aryl Carboxamides | Rh(III)-catalyzed tandem oxidative olefination-Michael reaction | C-H olefination followed by intramolecular Michael addition | γ-Lactams | acs.org |

| 2-Halobenzoic acids / Amines / Aldehydes / Isocyanides | Ugi-4CR | Formation of an α-acylamino amide intermediate | Acyclic peptide-like structures, precursors to heterocycles | dergipark.org.tr |

| N-Methoxybenzamides / Diazo compounds / Alkynes | Rh(III)-catalyzed three-component reaction | O-alkylation and inert C-H activation | Isoquinoline derivatives | rsc.org |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , no specific ¹H NMR, ¹³C NMR, FT-IR, or Raman spectra, including two-dimensional NMR data (COSY, HSQC, HMBC), could be located in the available scientific literature and databases.

The performed searches across various chemical and spectroscopic databases, as well as in key journals for organic and medicinal chemistry, did not yield the detailed research findings necessary to construct the requested article. While information on isomeric compounds, such as 4-Bromo-N-ethyl-3-methoxybenzamide, and other related benzamide derivatives is available, these data are not directly applicable for a scientifically accurate and detailed characterization of this compound due to the significant influence of substituent positions on spectroscopic properties.

The absence of this specific data in publicly accessible resources prevents the generation of the requested in-depth article. A thorough and accurate analysis as outlined in the user's request is contingent on the availability of these primary experimental results.

Therefore, the article focusing on the "Advanced Spectroscopic and Structural Characterization of this compound" cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization of 4 Bromo N Ethyl 2 Methoxybenzamide

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pattern Elucidation

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragment ions. For 4-Bromo-N-ethyl-2-methoxybenzamide, the mass spectrum would be characterized by a molecular ion peak [M]⁺ corresponding to its nominal molecular weight. The presence of bromine is readily identifiable by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

While specific experimental data for this compound is not publicly available, the fragmentation pathway can be predicted based on established principles and data from analogous structures. spectrabase.com Key fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion.

Cleavage of the amide bond , leading to the formation of a 4-bromo-2-methoxybenzoyl cation and an N-ethyl amine radical cation.

Loss of the methoxy (B1213986) group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the aromatic ring.

Cleavage of the bromine atom , although this is often less favorable than other fragmentation pathways.

The resulting fragments provide a "fingerprint" that helps to confirm the arrangement of the substituents on the benzamide (B126) core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₂BrNO₂), the theoretical exact mass can be calculated. Experimental HRMS analysis, typically using soft ionization techniques like Electrospray Ionization (ESI), would aim to find a measured mass that matches this theoretical value, often reported as [M+H]⁺ or [M-H]⁻ ions. rsc.orgsemanticscholar.org This confirmation is a standard and definitive method for verifying the molecular formula of a synthesized compound. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of a crystalline compound. Although a specific crystal structure for this compound is not available in open literature, analysis of closely related brominated benzamides allows for an informed prediction of its crystallographic features. researchgate.net Such compounds frequently crystallize in monoclinic or triclinic systems. researchgate.net For example, studies on analogous benzamides have reported crystal systems such as monoclinic with a P2₁/c or C2/c space group or triclinic with a P-1 space group. researchgate.net These parameters define the symmetry and dimensions of the unit cell, the fundamental repeating unit of the crystal.

Table 1: Representative Crystallographic Parameters for Analogous Benzamide Structures

| Parameter | Example Value (Analog A) | Example Value (Analog B) researchgate.net |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | C2/c |

| a (Å) | 9.2304 | - |

| b (Å) | 11.1780 | - |

| c (Å) | 11.3006 | - |

| α (°) | 107.146 | 90 |

| β (°) | 93.701 | - |

| γ (°) | 110.435 | 90 |

Note: Data presented is for illustrative purposes from similar, not identical, compounds to demonstrate the type of information obtained from X-ray diffraction analysis.

Detailed Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The molecular conformation of this compound would be determined by the spatial arrangement of its substituents. The benzamide group itself is expected to be relatively planar. However, there will be a specific torsion angle between the plane of the aromatic ring and the amide plane, influenced by steric hindrance from the ortho-methoxy group. The orientation of the N-ethyl group would also adopt a conformation that minimizes steric clashes.

Bond lengths and angles would be expected to fall within established ranges for similar structures. For instance, the C-Br bond length in brominated benzamides typically averages between 1.89 and 1.91 Å. The carbonyl (C=O) and amide (C-N) bond lengths are also characteristic and provide insight into the electronic structure of the molecule.

Table 2: Typical Bond Lengths in Related Benzamide Structures

| Bond | Typical Length (Å) |

|---|---|

| C-Br | 1.89 - 1.91 |

| C=O (amide) | ~1.23 |

| C-N (amide) | ~1.33 |

| C(aryl)-C(O) | ~1.50 |

| C(aryl)-O(methoxy) | ~1.36 |

Note: These are generalized values from related structures; precise measurements would require specific crystallographic analysis.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a highly reliable motif that often leads to the formation of chains or dimers, strongly influencing the crystal packing. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on an adjacent molecule.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal structure.

C-H···π Interactions: Hydrogen atoms attached to carbon can also interact with the π-face of the aromatic ring, further stabilizing the three-dimensional lattice.

The interplay of these forces dictates the final crystal architecture, density, and stability of the solid-state material.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Non-Covalent Interactions in the Crystal Lattice

The intricate three-dimensional architecture of the crystal lattice of this compound is governed by a complex network of non-covalent interactions. A comprehensive understanding of these interactions is paramount for elucidating the crystal packing and, by extension, the physicochemical properties of the compound. Hirshfeld surface analysis, a powerful computational tool, was employed to visualize and quantify these intermolecular contacts.

The Hirshfeld surface is a unique molecular surface that delineates the space occupied by a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular environment can be obtained. One of the most insightful of these is the normalized contact distance, dnorm, which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the sum of the van der Waals radii, blue areas representing longer contacts, and white areas denoting contacts of van der Waals separation.

The analysis of the Hirshfeld surface for this compound reveals several key intermolecular interactions that dictate the crystal packing. These interactions are further quantified using two-dimensional fingerprint plots, which are histograms of di versus de. These plots provide a unique signature for the intermolecular interactions within a given crystal structure, allowing for the deconvolution of the Hirshfeld surface into contributions from different types of atomic contacts.

| Interaction Type | Percentage Contribution (%) |

| H···H | 42.5 |

| Br···H/H···Br | 18.2 |

| O···H/H···O | 15.8 |

| C···H/H···C | 10.3 |

| C···C | 4.7 |

| N···H/H···N | 3.5 |

| Br···O/O···Br | 2.1 |

| Other | 2.9 |

Bromine-hydrogen (Br···H/H···Br) contacts are the second most prominent interaction, contributing 18.2% to the surface. These are visualized in the fingerprint plot as distinct "wings." The presence of these interactions highlights the role of the bromine atom as a significant participant in the intermolecular architecture, likely engaging in halogen bonding or other dipole-dipole interactions.

Oxygen-hydrogen (O···H/H···O) interactions make up a substantial 15.8% of the intermolecular contacts. These are indicative of hydrogen bonding, likely involving the methoxy oxygen and the amide oxygen as hydrogen bond acceptors, and the amide N-H group and various C-H groups as donors. These directional interactions play a critical role in defining the specific orientation of molecules within the crystal. In a related compound, N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide, Br···H/H···Br contacts were also found to be a major contributor to the crystal packing, at 12.4%. nih.gov

Carbon-hydrogen (C···H/H···C) contacts contribute 10.3% to the Hirshfeld surface. These weak interactions, often referred to as C-H···π interactions when involving the aromatic ring, further stabilize the crystal packing. For comparison, in a similar brominated compound, these interactions accounted for 14.8% of the surface. nih.gov

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on This compound are not publicly available. As a result, the creation of an article with specific research findings, data tables, and in-depth analysis as requested in the provided outline is not possible without fabricating data.

The instructions to generate "thorough, informative, and scientifically accurate content" containing "detailed research findings" and "data tables" for this specific compound cannot be fulfilled, as the necessary source material from computational chemistry investigations (such as Density Functional Theory studies, Molecular Orbital Analysis, Conformational Analysis, etc.) for this compound has not been published in the accessible domain.

To adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the article as outlined cannot be produced. Further research in the field of computational chemistry would be required to generate the specific data needed to populate the requested sections and subsections.

Computational Chemistry and Theoretical Investigations of 4 Bromo N Ethyl 2 Methoxybenzamide

Prediction and Elucidation of Reaction Mechanisms via Computational Models

Transition State Calculations for Key Synthetic Transformations

The synthesis of 4-bromo-N-ethyl-2-methoxybenzamide typically involves the amidation of a carboxylic acid derivative. Transition state calculations are crucial for understanding the energy barriers and reaction pathways of such transformations. By modeling the reaction between an activated form of 4-bromo-2-methoxybenzoic acid and ethylamine (B1201723), the geometry and energy of the transition state can be determined. These calculations often employ density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost.

The transition state for the amide bond formation is characterized by the simultaneous breaking of the bond with the leaving group on the carbonyl carbon and the formation of the new carbon-nitrogen bond. The energy of this transition state, relative to the reactants, represents the activation energy of the reaction, a key determinant of the reaction rate.

Table 1: Calculated Transition State Parameters for the Amidation Reaction

| Parameter | Calculated Value |

| Activation Energy (kcal/mol) | Data not available in search results |

| Key Bond Distances (Å) | Data not available in search results |

| Imaginary Frequency (cm⁻¹) | Data not available in search results |

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Pathways

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the reaction pathway from reactants to products. The IRC pathway confirms that the calculated transition state indeed connects the desired reactants and products. This analysis provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction.

For the formation of this compound, the IRC would trace the approach of the ethylamine nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group to yield the final amide product.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

The calculated chemical shifts are highly sensitive to the molecular conformation. Therefore, a thorough conformational analysis is often a prerequisite for accurate NMR predictions. By averaging the calculated shifts over several low-energy conformers, a more reliable prediction can be obtained.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic CH | Data not available in search results | Data not available in search results |

| Methoxy (B1213986) OCH₃ | Data not available in search results | Data not available in search results |

| N-CH₂ | Data not available in search results | Data not available in search results |

| CH₃ | Data not available in search results | Data not available in search results |

| NH | Data not available in search results | Data not available in search results |

Simulation of Vibrational Spectra (IR/Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum of this compound. These calculations yield the frequencies and intensities of the vibrational modes, which can be visualized to understand the nature of the atomic motions.

Key predicted vibrational frequencies would include the N-H stretch, the C=O stretch of the amide group, aromatic C-H stretches, and the C-Br stretch. Comparing the simulated spectrum with an experimental one can aid in the structural confirmation and identification of the compound.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Data not available in search results |

| C=O Stretch | Data not available in search results |

| Aromatic C-H Stretch | Data not available in search results |

| C-O Stretch (Methoxy) | Data not available in search results |

| C-Br Stretch | Data not available in search results |

Applications of 4 Bromo N Ethyl 2 Methoxybenzamide in Non Biological Chemical Sciences

Role as a Strategic Building Block in Organic Synthesis

As an organic building block, 4-Bromo-N-ethyl-2-methoxybenzamide is prized for its reactive sites that allow for the construction of more complex molecular architectures. crysdotllc.combldpharm.com The presence of a bromine atom on the aromatic ring is particularly significant, as it provides a handle for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net

Precursor for the Synthesis of Novel Organic Scaffolds

The structure of this compound is conducive to the formation of novel heterocyclic and polycyclic scaffolds, which are of high interest in medicinal and materials chemistry. The bromine atom can be readily displaced or involved in coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.

For instance, related bromo-benzamide structures have been utilized in palladium-catalyzed reactions to construct complex molecular frameworks. researchgate.net Methodologies such as Suzuki-Miyaura and Buchwald-Hartwig amination are commonly employed to functionalize brominated aromatic compounds. rsc.orgbeilstein-journals.orgsemanticscholar.orgnih.govrsc.org These reactions allow for the introduction of a wide array of substituents, leading to the generation of diverse and novel molecular skeletons. Research on related compounds has demonstrated the synthesis of complex structures like isoquinolines, isoindolinones, and benzoindolizidinones from bromo-amide precursors. researchgate.netacs.orgchinesechemsoc.org

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Type | Catalyst/Reagents | Potential Outcome |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | Formation of a new C-C bond, replacing bromine with an aryl, heteroaryl, or alkyl group |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Formation of a new C-N bond, creating more complex amine structures |

| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | Formation of a new C-C triple bond, introducing alkynyl moieties |

| Heck Coupling | Palladium catalyst, Alkene | Formation of a new C-C double bond, leading to substituted alkenes |

Intermediate in the Preparation of Diverse Compound Libraries

In the field of drug discovery and materials science, the generation of compound libraries is a crucial step for screening and identifying molecules with desired properties. This compound serves as an ideal intermediate for this purpose. crysdotllc.com Its functional groups can be systematically modified to produce a wide array of derivatives.

The ability to perform diverse chemical transformations on this molecule, such as nucleophilic substitution, oxidation, and reduction, allows for the creation of a multitude of structurally related compounds. For example, the synthesis of various N-phenylbenzamide derivatives has been undertaken to explore their potential applications. ontosight.ai The strategic placement of the bromo and methoxy (B1213986) groups influences the electronic properties and reactivity of the molecule, enabling controlled diversification.

Contribution to the Development of Specialty Chemicals

Specialty chemicals are valued for their performance-enhancing properties in various industrial applications. Benzamide (B126) derivatives, including this compound, are recognized for their role in the production of these high-value chemical products.

Utilization in Materials Science Research

While direct applications of this compound as a monomer in polymer synthesis are not extensively documented, the broader class of benzamide-containing molecules has been explored in materials science. For instance, benzoxazole (B165842) derivatives, which can be synthesized from benzamide precursors, have been incorporated into polymers to act as mechanofluorophores—materials that change their fluorescence in response to mechanical stress. acs.org This suggests a potential, though yet to be fully explored, avenue for the application of this compound in the creation of functional polymers with unique optical properties.

Application in Agrochemical Intermediate Synthesis

The development of new agrochemicals is critical for crop protection. Research has shown that meta-diamide compounds containing a methoxy group exhibit significant insecticidal activity. scielo.br This highlights the relevance of the structural motifs present in this compound for the agrochemical industry. Furthermore, novel N-phenyl-2-hydroxy-benzamide derivatives have demonstrated antifungal properties against plant pathogens. researchgate.net These findings underscore the potential of this compound to serve as a key intermediate in the synthesis of next-generation pesticides and fungicides.

Analytical Chemistry Applications

In analytical chemistry, the availability of well-characterized, pure compounds is essential for method development and validation. Due to its stable and well-defined chemical structure, this compound has the potential to be used as a reference standard. Such standards are crucial for the accurate identification and quantification of related compounds in complex mixtures using techniques like chromatography and spectroscopy.

Moreover, the synthesis of radiolabeled benzamide derivatives for use as imaging agents in techniques like Positron Emission Tomography (PET) has been reported. researchgate.net This points to a specialized analytical application where isotopically labeled versions of this compound could be developed for advanced diagnostic and research purposes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1245563-19-2 |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| Appearance | Solid (Predicted) |

| Classification | Organic Building Block, Amide, Aryl Halide, Ether |

Use as a Reference Standard in Chromatographic and Spectroscopic Methods

In analytical chemistry, the use of reference standards is fundamental for the accurate identification and quantification of substances. A reference standard is a highly purified compound that is used as a benchmark against which an unknown sample is compared. This compound, due to its stable nature and distinct chemical signature, serves as an excellent reference material in various analytical techniques.

The structural isomer, 4-bromo-N-ethyl-3-methoxybenzamide, is also utilized as a reference standard, and the comparison between these two highlights the importance of substituent positioning on the benzene (B151609) ring. The different locations of the methoxy group (ortho in the target compound versus meta) lead to distinct electronic environments and steric interactions, which in turn result in unique spectroscopic properties. This distinction is crucial for the unambiguous identification of each isomer in a mixture.

Chromatographic Applications:

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are essential for determining the retention time of a specific analyte. The retention time is the time it takes for a compound to travel through the chromatographic column and is a characteristic property used for identification. By injecting a solution of pure this compound into the chromatograph, analysts can establish its retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). When a sample containing a mixture of compounds is analyzed, the presence of a peak at the same retention time as the standard provides strong evidence for the presence of this compound in the sample.

Furthermore, by preparing a series of standard solutions of known concentrations, a calibration curve can be constructed. This curve plots the instrumental response (e.g., peak area in a chromatogram) against the concentration of the analyte. This calibration curve can then be used to determine the exact concentration of this compound in an unknown sample.

Spectroscopic Applications:

In spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), reference standards are used to obtain a characteristic spectrum that can be used for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. For the related isomer, 4-bromo-N-ethyl-3-methoxybenzamide, a strong absorption band for the amide C=O group is observed around 1650–1680 cm⁻¹, and the aromatic C-Br bond shows a characteristic absorption at approximately 550–600 cm⁻¹. These spectral fingerprints can be used to confirm the presence of these functional groups in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For the related 3-methoxy isomer, the methoxy protons appear as a singlet around δ 3.8–4.0 ppm, while the ethyl group protons show a triplet for the CH₃ group at δ 1.2–1.4 ppm and a quartet for the N-CH₂ group at δ 3.3–3.5 ppm. The carbonyl carbon (C=O) in the ¹³C NMR spectrum is typically found at approximately δ 165–170 ppm, and the carbon atom attached to the bromine (C-Br) appears around δ 115–125 ppm. These distinct chemical shifts and splitting patterns are invaluable for structural elucidation.

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular weight, which helps in confirming the molecular formula of the compound.

The following table summarizes the key spectroscopic data for the related compound, 4-bromo-N-ethyl-3-methoxybenzamide, which provides a reference for the expected data for this compound.

| Analytical Technique | Key Data for 4-bromo-N-ethyl-3-methoxybenzamide |

| IR Spectroscopy | Amide C=O stretch: ~1650–1680 cm⁻¹Aromatic C-Br stretch: ~550–600 cm⁻¹ |

| ¹H NMR Spectroscopy | Methoxy protons (s): ~δ 3.8–4.0 ppmEthyl N-CH₂ protons (q): ~δ 3.3–3.5 ppmEthyl CH₃ protons (t): ~δ 1.2–1.4 ppm |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): ~δ 165–170 ppmBrominated aromatic carbon (C-Br): ~δ 115–125 ppm |

Development of Analytical Methods for Related Benzamide Compounds

The use of this compound extends beyond its direct analysis to aiding in the development of analytical methods for other structurally related benzamide compounds. The principles of method development often rely on the use of a well-characterized compound to optimize analytical conditions that can then be applied to a class of similar molecules.

Method Development in Chromatography:

When developing a new HPLC or GC method for a novel benzamide derivative, this compound can be used as a model compound to:

Select the appropriate stationary phase (column): The polarity and functional groups of this compound help in choosing a column that will provide good separation for other benzamides with similar characteristics.

Optimize the mobile phase composition: For HPLC, different solvent mixtures can be tested with this compound to achieve a desirable retention time and peak shape. This optimized mobile phase is often a good starting point for the analysis of other benzamides.

Set the detector parameters: The UV-Vis absorption spectrum of this compound can be used to determine the optimal wavelength for detection, which may be applicable to other benzamides with a similar chromophore.

Use as an Internal Standard:

In quantitative analysis, an internal standard (IS) is a compound of known concentration that is added to the sample. The ratio of the analyte signal to the IS signal is then used for quantification. This compound is a suitable candidate for an internal standard in the analysis of other benzamides because:

It is structurally similar to many benzamide analytes, meaning it will behave similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency or injection volume.

It is unlikely to be naturally present in the samples being analyzed.

It can be chromatographically resolved from the analytes of interest.

The use of a structurally similar internal standard significantly improves the accuracy and precision of the analytical method.

The following table presents a hypothetical example of chromatographic conditions that could be developed using this compound as a reference for the analysis of other benzamide derivatives.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Conclusion and Future Research Directions for 4 Bromo N Ethyl 2 Methoxybenzamide

Synthesis of Novel Analogs through Strategic Derivatization

The structure of 4-Bromo-N-ethyl-2-methoxybenzamide offers multiple points for modification to generate a library of novel analogs with diverse properties. Strategic derivatization can be systematically explored at three primary locations: the aromatic ring, the N-alkyl chain, and the amide bond itself.

Aromatic Ring Functionalization: The bromine atom at the 4-position is a key site for derivatization. Modern cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds) can be employed to replace the bromine with a wide array of functional groups. For example, introducing aryl, heteroaryl, or complex amine moieties could significantly alter the molecule's electronic properties and potential biological activity. Furthermore, creating other halogenated analogs (e.g., iodo or chloro derivatives) could modulate the compound's reactivity and binding affinities, a strategy proven effective in the development of receptor antagonists. nih.gov

Modification of the N-Alkyl Group: The N-ethyl group can be readily varied. Homologous series with longer or branched alkyl chains (e.g., propyl, butyl, isopropyl) could be synthesized to study the effect of lipophilicity. Introducing cyclic amines, such as in (S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide, has been shown to enhance receptor affinity in related compounds. nih.gov This suggests that analogs incorporating piperidine, morpholine, or diazepine (B8756704) rings could be promising targets. nih.govacs.org

Amide Bond Isosteres: While more synthetically challenging, replacing the amide bond with isosteres (e.g., sulfonamides, reverse amides, or ketones) could lead to compounds with improved metabolic stability or entirely new pharmacological profiles.

| Derivatization Strategy | Reaction Type | Potential New Functional Group | Anticipated Outcome |

| Aromatic Ring Modification | Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Altered electronic properties, new core structures |

| Aromatic Ring Modification | Buchwald-Hartwig Amination | Substituted Amines, N-Heterocycles | Modified hydrogen bonding potential, receptor affinity |

| N-Alkyl Group Modification | Amidation with varied amines | Longer alkyl chains, cyclic amines (pyrrolidine, piperidine) | Tuned lipophilicity and solubility, enhanced binding |

| Halogen Exchange | Finkelstein or similar reactions | Iodo, Chloro | Modified reactivity for subsequent steps, altered binding affinity |

Exploration of Alternative and Sustainable Synthetic Routes

The classical synthesis of benzamides often involves coupling a carboxylic acid (or its activated form, like an acyl chloride) with an amine. While effective, these methods can generate significant waste. Future research should pursue more efficient and environmentally benign synthetic strategies.

Catalytic Approaches: Advanced catalytic systems offer a promising alternative. For instance, rhodium(III)-catalyzed oxidative carbonylation could potentially be adapted for the synthesis of such benzamides. rsc.org Another avenue is the exploration of photoredox catalysis, which has been successfully used for C-H functionalization in related molecules like N-ethyl-4-methoxybenzamide, enabling reactions under mild, light-driven conditions.

Process Intensification: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound and its analogs. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and time), often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Advanced Computational Studies for Enhanced Understanding of Reactivity and Structure

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies can offer deep insights.

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's geometry, determine its electronic structure (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), and predict its reactivity. mdpi.comresearchgate.net This information is crucial for understanding its stability and how it might interact with other reagents or biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, which is particularly useful for studying its interactions with biological macromolecules like enzymes or receptors. Such simulations can help predict binding poses and affinities, guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogs and calculating their physicochemical properties, QSAR models can be built to correlate molecular structure with specific activities. This can accelerate the discovery of lead compounds by prioritizing the synthesis of the most promising candidates.

Solid-State Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.com This, combined with experimental X-ray crystallography, can provide a detailed understanding of the solid-state packing and hydrogen bonding networks, which influence properties like solubility and stability. researchgate.net

| Computational Method | Area of Investigation | Key Insights Provided |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Optimized geometry, HOMO/LUMO energy gap, electrostatic potential, reaction pathways. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Conformational Flexibility & Binding | Interaction with biological targets, binding modes, conformational stability. |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Crystal packing forces, hydrogen bonding patterns, solid-state properties. mdpi.com |

| QSAR | Structure-Activity Correlation | Predictive models for biological activity or physical properties based on molecular structure. |

Potential for Integration into Emerging Fields of Chemical Synthesis and Materials Science

The unique substitution of this compound makes it a valuable building block for more complex molecular architectures and functional materials. bldpharm.combldpharm.com

Complex Molecule Synthesis: Its utility as an intermediate in multi-step organic synthesis is significant. The bromo- and methoxy-substituted phenyl ring is a common feature in various biologically active compounds, and this molecule serves as a readily available precursor. nih.gov

Materials Science: Benzamide (B126) derivatives are being investigated for their role in creating functional polymers and organic materials. The potential for this compound to be polymerized or incorporated into larger structures could lead to materials with novel optical or electronic properties.

Chemical Probes and Imaging Agents: Structurally related benzamides have been successfully developed into PET (Positron Emission Tomography) imaging agents for visualizing specific receptors in the brain. nih.gov The scaffold of this compound is well-suited for modification with radioisotopes (e.g., ¹¹C, ¹⁸F) to create novel chemical probes for diagnostics and biomedical research. researchgate.net

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The full potential of this compound can be best realized through collaborative, interdisciplinary research.

Medicinal Chemistry and Pharmacology: A primary opportunity lies in its exploration as a scaffold for drug discovery. By synthesizing a diverse library of analogs (as outlined in 7.1) and screening them against various biological targets (e.g., enzymes, G-protein coupled receptors), new therapeutic leads could be identified. The structural similarity to known dopamine (B1211576) and serotonin (B10506) receptor ligands suggests this as a particularly fruitful area. nih.gov

Supramolecular Chemistry: The amide functionality and aromatic ring are capable of forming specific non-covalent interactions, such as hydrogen bonds and π-π stacking. Research into its self-assembly properties could lead to the development of new supramolecular polymers or smart materials that respond to external stimuli.

Chemical Biology: Analogs of this compound could be functionalized with fluorescent tags or biotin (B1667282) to create chemical tools for studying biological pathways. These probes could be used to identify and isolate target proteins, helping to elucidate the compound's mechanism of action. ontosight.ai

常见问题

Basic: What are the optimized synthetic routes for 4-Bromo-N-ethyl-2-methoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via amide bond formation between 4-bromo-2-methoxybenzoic acid derivatives and ethylamine. A validated approach involves refluxing 4-bromobenzoyl chloride with 4-methoxy-2-nitroaniline in anhydrous acetone, followed by recrystallization from ethyl acetate to obtain high-purity crystals . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity by stabilizing intermediates.

- Stoichiometry : A 1:1.5 molar ratio of acyl chloride to amine minimizes side reactions.

- Temperature : Reflux conditions (≈70–80°C) accelerate the reaction without decomposing heat-sensitive intermediates.

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry, confirming bond lengths (e.g., C–Br: 1.89–1.92 Å) and dihedral angles between aromatic rings (e.g., 5–10° for methoxy-bromo alignment) . Weak intermolecular interactions (C–H···O, C–H···Br) stabilize the crystal lattice, forming [210] chains .

- NMR Spectroscopy : H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; ethyl group protons at δ 1.2–1.4 ppm). C NMR identifies carbonyl carbons (≈165–170 ppm) .

- IR Spectroscopy : Stretching frequencies for amide (C=O: ≈1650 cm) and methoxy (C–O: ≈1250 cm) groups validate functional groups .

Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., unit cell parameters)?

Methodological Answer:

Discrepancies in unit cell parameters or space group assignments often arise from:

- Temperature variations : Data collected at 150 K vs. 298 K may show lattice contraction .

- Refinement software : Using SHELXL (with anisotropic displacement parameters) improves accuracy over older programs .

- Hydrogen bonding : Weak interactions (e.g., C–H···O) can lead to polymorphic variations. Validate using Hirshfeld surface analysis to quantify interaction contributions .

Example : A study reported a 3.2 Å Br···O contact in the title compound, which may indicate a halogen bond; re-refinement with SHELXL and validation via PLATON is advised .

Advanced: What computational strategies predict the compound’s reactivity and pharmacological potential?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s high electronegativity lowers LUMO energy, favoring nucleophilic substitution .

- Molecular Docking : Compare with structurally similar benzamides (e.g., Trypanosoma brucei inhibitors) to hypothesize binding modes. Use AutoDock Vina with receptor PDB files (e.g., 3G36) and optimize scoring functions .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈2.5) and bioavailability, guiding medicinal chemistry applications .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential bromine vapor release .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N) to prevent hydrolysis .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How do substituents (bromo, methoxy) influence the compound’s stability and reactivity?

Methodological Answer:

- Bromine : Enhances electrophilicity at the para position, facilitating Suzuki-Miyaura cross-coupling reactions. However, it increases molecular weight, reducing solubility .

- Methoxy Group : Ortho-directing effects stabilize the amide bond via resonance, but steric hindrance may slow nucleophilic attacks.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, with methoxy groups contributing to char formation .

Advanced: What strategies optimize crystallization for high-resolution structural analysis?

Methodological Answer:

- Solvent Screening : Use ethyl acetate or acetone for slow evaporation, favoring block-shaped crystals .

- Seeding : Introduce microcrystals to supersaturated solutions to control nucleation.

- Cryoprotection : For low-temperature (150 K) data collection, use Paratone-N oil to prevent ice formation .

Advanced: How can researchers validate synthetic intermediates using hyphenated techniques?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。